Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate
CAS No.: 1009677-01-3
Cat. No.: VC9368693
Molecular Formula: C16H22N2O4
Molecular Weight: 306.36 g/mol
* For research use only. Not for human or veterinary use.
![Methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate - 1009677-01-3](/images/structure/VC9368693.png)
Specification
CAS No. | 1009677-01-3 |
---|---|
Molecular Formula | C16H22N2O4 |
Molecular Weight | 306.36 g/mol |
IUPAC Name | methyl 2-[1-[(4-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]acetate |
Standard InChI | InChI=1S/C16H22N2O4/c1-3-22-13-6-4-12(5-7-13)11-18-9-8-17-16(20)14(18)10-15(19)21-2/h4-7,14H,3,8-11H2,1-2H3,(H,17,20) |
Standard InChI Key | CTSPYXVEGKROAA-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)OC |
Canonical SMILES | CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)OC |
Introduction
Chemical Identity and Structural Features
The molecular formula of methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate is C₁₇H₂₂N₂O₄, derived from the combination of a piperazinone core, a 4-ethoxybenzyl group, and an acetate ester. The IUPAC name explicitly defines the substitution pattern: the 4-ethoxybenzyl group occupies the N1 position of the piperazin-2-one ring, while the methyl acetate is attached to the C2 position .
Stereochemical Considerations
Piperazinone derivatives often exhibit stereoisomerism due to chiral centers within the ring. For this compound, the C2 and C3 positions of the piperazinone core are potential stereocenters. Computational models suggest that the (2R,3S) configuration may dominate in synthetic preparations, as inferred from analogous 3-oxopiperazine systems .
Spectroscopic Characterization
While experimental NMR data for this specific compound are unavailable, related structures such as methyl 2-(4-methyl-3-oxopiperazin-2-yl)acetate (PubChem CID: 45115672) provide a reference framework . Key spectral features likely include:
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¹H NMR: A singlet near δ 3.7 ppm for the methyl ester group, multiplet signals between δ 4.0–4.5 ppm for the ethoxybenzyl CH₂, and aromatic protons around δ 6.8–7.3 ppm.
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¹³C NMR: A carbonyl signal at ~170 ppm for the acetate ester and ~165 ppm for the piperazinone ketone .
Synthetic Methodologies
The synthesis of methyl [1-(4-ethoxybenzyl)-3-oxopiperazin-2-yl]acetate likely follows a multi-step sequence involving piperazinone ring formation followed by N-alkylation and esterification.
Key Synthetic Steps
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Piperazinone Core Formation:
Cyclocondensation of glycine derivatives with ethylenediamine analogs under acidic conditions generates the 3-oxopiperazine scaffold, as demonstrated in the synthesis of 1-methylpiperazin-2-one . -
N-Alkylation:
Introduction of the 4-ethoxybenzyl group via nucleophilic substitution using 4-ethoxybenzyl chloride in the presence of a base such as triethylamine . -
Esterification:
Acetylation of the C2 position with methyl chloroacetate completes the structure .
Optimization Challenges
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Regioselectivity: Competing alkylation at N1 vs. N4 positions requires careful control of reaction stoichiometry and temperature .
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Yield Improvements: Microwave-assisted synthesis has been shown to enhance reaction efficiency in analogous piperazinone systems, reducing reaction times from 24 hours to 30 minutes .
Physicochemical Properties
Predicted and experimental data for related compounds inform the physicochemical profile of this molecule:
The 4-ethoxybenzyl group enhances lipophilicity compared to simpler analogs like 1-methylpiperazin-2-one (Log P = -0.36) , potentially improving blood-brain barrier permeability.
Industrial and Research Applications
Intermediate in Drug Synthesis
This compound serves as a versatile building block for:
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Kinase Inhibitors: The acetate ester can be hydrolyzed to a carboxylic acid for metal chelation.
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Peptidomimetics: Piperazinone cores mimic proline residues in bioactive peptides .
Analytical Challenges
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Chromatographic Separation: Reverse-phase HPLC methods using C18 columns (acetonitrile/water gradient) effectively resolve stereoisomers of similar piperazinones .
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Stability Studies: Accelerated degradation testing at 40°C/75% RH shows <5% decomposition over 6 months, indicating suitable shelf life for research use .
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